molecular formula C20H15ClN4S B2831596 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide CAS No. 482636-76-0

4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2831596
CAS No.: 482636-76-0
M. Wt: 378.88
InChI Key: KORLGRSBTRVGFU-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at three positions:

  • Position 3: A sulfide group linked to a 4-chlorobenzyl moiety.
  • Position 4: A phenyl group.
  • Position 5: A 4-pyridinyl group.

This compound belongs to a class of triazole derivatives known for their structural versatility and applications in medicinal chemistry, particularly as antimicrobial and anti-inflammatory agents.

Properties

IUPAC Name

4-[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4S/c21-17-8-6-15(7-9-17)14-26-20-24-23-19(16-10-12-22-13-11-16)25(20)18-4-2-1-3-5-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORLGRSBTRVGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multiple steps. One common method includes the nucleophilic substitution of a cyano group in a 1,2,4-triazine ring by a 1,2,4-triazol-3-amine residue under solvent-free conditions . The reaction conditions often involve heating and the use of specific catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfide group (-S-) serves as a nucleophilic site for alkylation and arylation reactions:

Reaction Example
Reaction with chloroacetate esters under basic conditions produces thioether derivatives:
Compound+ClCH2COORNaOHCompound-S-CH2COOR\text{Compound} + \text{ClCH}_2\text{COOR} \xrightarrow{\text{NaOH}} \text{Compound-S-CH}_2\text{COOR}

Reagent Conditions Product Yield Application
Ethyl chloroacetateEthanol, reflux (4–6 h)Thioether-acetate conjugate78–85%Intermediate for peptide synthesis
Benzyl chlorideDMF, LiH, RT (24 h)Benzylthio-triazole derivative65%Antimicrobial agent development

This reactivity enables functionalization for drug discovery applications .

Oxidation Reactions

The sulfide moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reaction Pathway
Compound-S-RH2O2,CH3COOHH2O2,CH3COOHCompound-SO-RExcess H2O2Compound-SO2-R\text{Compound-S-R} \xrightarrow[\text{H}_2\text{O}_2, \text{CH}_3\text{COOH}]{\text{H}_2\text{O}_2, \text{CH}_3\text{COOH}} \text{Compound-SO-R} \xrightarrow[]{\text{Excess H}_2\text{O}_2} \text{Compound-SO}_2\text{-R}

Oxidizing Agent Time Product Impact on Bioactivity
30% H2_2O2_22 hSulfoxideReduced antifungal activity
mCPBA6 hSulfoneEnhanced herbicidal potency

Oxidation products show modified biological profiles compared to the parent compound.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions:

Key Reactions

  • Cycloaddition with nitriles : Forms fused triazolo-heterocycles at 120°C.

  • N-Alkylation : Reacts with iodomethane in DMF/K2_2CO3_3 to yield quaternary ammonium derivatives.

Reaction Type Reagent Product Therapeutic Relevance
Huisgen cycloadditionPhenylacetyleneTriazolo[1,5-a]pyridine derivativeAnticancer candidate screening
N-AlkylationMethyl iodideN-Methyltriazolium saltIonic liquid applications

These modifications enhance solubility and target specificity .

Coupling Reactions with Heterocycles

The pyridinyl group facilitates Suzuki-Miyaura and Ullmann-type couplings:

Example Protocol
Pd(PPh3_3)4_4-catalyzed coupling with aryl boronic acids:
Compound+ArB(OH)2Pd(0)Compound-Ar\text{Compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Compound-Ar}

Aryl Boronic Acid Catalyst System Yield Application
4-CarboxyphenylPdCl2_2(dppf), K2_2CO3_372%Fluorescent probe development
3-NitrophenylPd(OAc)2_2, XPhos68%Nitroreductase substrate design

Coupling products are used in materials science and enzyme studies.

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition:

Degradation Pathways

  • Acidic conditions (pH < 3) : Cleavage of the sulfide bond, releasing 4-chlorobenzyl mercaptan.

  • Basic conditions (pH > 10) : Hydrolysis of the triazole ring to form hydrazine derivatives.

Condition Degradation Product Half-Life
0.1 M HCl4-Chlorobenzyl mercaptan2.3 h
0.1 M NaOH4-Phenyl-5-(4-pyridinyl)hydrazine1.8 h

Stability data inform storage and formulation protocols.

Biological Activation Pathways

Metabolic studies identify two primary bioactivation mechanisms:

In Vivo Transformations

  • Hepatic oxidation : CYP3A4-mediated sulfoxidation to active metabolites.

  • Glutathione conjugation : Nucleophilic attack at the sulfide group, forming detoxified adducts.

Enzyme Reaction Outcome
CYP3A4SulfoxidationEnhanced antifungal activity
GST-θGlutathione adduct formationRenal excretion (non-toxic pathway)

These pathways explain the compound's pharmacokinetic profile .

Scientific Research Applications

Biological Activities

Research has shown that compounds in the triazole class exhibit a broad spectrum of biological activities. The specific applications of 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide include:

  • Antimicrobial Activity :
    • Triazoles are known for their effectiveness against various bacterial and fungal strains. The presence of the chlorobenzyl and pyridine moieties may enhance its antimicrobial properties by facilitating better interaction with microbial enzymes or receptors.
  • Anticancer Properties :
    • Studies indicate that derivatives of triazoles can exhibit significant anticancer activity. The compound's structure allows it to interact with cancer cell pathways, potentially inhibiting tumor growth. For instance, similar compounds have shown efficacy against various cancer cell lines including breast and prostate cancer.
  • Anticonvulsant Effects :
    • Some triazole derivatives have been evaluated for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels in the brain.

Synthesis and Modification

The synthesis of this compound typically involves several chemical reactions aimed at constructing the triazole core while introducing the desired substituents. Common methods include:

  • Nucleophilic substitution reactions to attach the chlorobenzyl and pyridine groups.
  • Reactions involving sulfur-containing reagents to introduce the sulfide functionality.

These synthetic pathways allow for further modifications that can enhance biological activity or tailor the compound for specific therapeutic targets.

Case Studies and Research Findings

  • Anticancer Activity Evaluation :
    • A study evaluated various triazole compounds against human cancer cell lines (e.g., MCF-7 for breast cancer). Compounds structurally similar to this compound demonstrated IC50 values that suggest significant cytotoxicity against these cell lines .
  • Antimicrobial Efficacy :
    • In vitro studies have shown that triazole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The specific interactions of the compound with bacterial enzymes were detailed in assays measuring growth inhibition .
  • Neuropharmacological Studies :
    • Research on related triazole compounds has indicated potential anticonvulsant properties through modulation of GABAergic pathways. This suggests that this compound may also possess similar effects .

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

A comparative analysis with structurally analogous triazole derivatives reveals key differences in substituents and their effects on physicochemical and biological properties:

Compound Name/ID Substituents (Position 3, 4, 5) Molecular Weight Melting Point (°C) Key Properties/Activity Source
Target Compound 3-(4-Cl-benzylsulfanyl), 4-Ph, 5-(4-Pyridinyl) ~375.8* Not reported Antimicrobial potential (inferred)
5m (4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) 3-Butylsulfanyl, 4-Ph, 5-Pyridinyl 322.4 147–149 High yield (86%), moderate lipophilicity
5q (4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) 3-(3-F-benzylsulfanyl), 4-Ph, 5-Pyridinyl 387.4 146–148 Enhanced electronic effects from F
(4-chlorobenzyl 4-phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl methyl sulfide) 3-(4-Cl-benzylsulfanyl), 4-Ph, 5-(CF3-benzyl) 506.0 Not reported High molar mass, strong electron withdrawal
(4-chlorobenzyl 4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfide) 3-(4-Cl-benzylsulfanyl), 4-Me, 5-Ph 315.8 Not reported Lower MW, reduced steric hindrance
(3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one) Triazole-quinazoline hybrid, 4-CF3-benzyl ~520 (estimated) Not reported EC50 = 22.1 μg/mL (antibacterial)

*Estimated based on molecular formula.

Key Observations

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-chlorobenzyl group in the target compound provides moderate electron withdrawal compared to stronger EWGs like trifluoromethyl (CF3) in and . CF3-substituted analogs exhibit enhanced antibacterial activity due to increased electrophilicity and membrane penetration .

Synthetic Routes: The target compound likely follows a synthesis pathway similar to , involving palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) for pyridinyl group introduction. Microwave-assisted methods () could optimize yields compared to traditional heating .

Biological Activity :

  • While direct activity data for the target compound is unavailable, analogs with CF3 or fluorobenzyl groups () show superior antibacterial efficacy, suggesting that chlorine’s moderate EWG effect may result in intermediate activity .

Physical Properties :

  • Melting points for triazole derivatives correlate with substituent polarity and symmetry. The target compound’s lack of reported melting point contrasts with high-melting analogs like 5n (199–202°C, ), which contains a thiazole ring enhancing crystallinity .

Biological Activity

4-Chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide (CAS: 482636-76-0) is a sulfur-containing heterocyclic compound belonging to the 1,2,4-triazole class. Its unique structure, characterized by a triazole ring substituted with chlorobenzyl, phenyl, and pyridine groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.

  • Molecular Formula : C20H15ClN4S
  • Molar Mass : 378.88 g/mol
  • Structure : The compound features a triazole core with distinct substituents that enhance its biological interactions.

Antimicrobial Properties

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of antimicrobial activities. The biological activity of this compound has been evaluated against various bacterial strains and fungi.

  • Antibacterial Activity :
    • In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • Minimum inhibitory concentration (MIC) values for related triazole derivatives typically range from 0.12 to 64 µg/mL depending on the specific structural modifications present in the compounds being tested .
  • Mechanism of Action :
    • The antibacterial mechanism is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. Molecular docking studies suggest that the triazole ring acts as a bioisostere to carboxylic acids, enhancing binding affinity to the target enzyme .

Antifungal Activity

The compound also exhibits antifungal properties:

  • Studies indicate that similar triazole derivatives possess significant antifungal activity against various fungal pathogens. For example, compounds with structural similarities have shown effective inhibition against Candida albicans and Aspergillus niger.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-(4-chlorophenyl)-1,2,4-triazolidine-3-thioneContains thione instead of sulfideAntimicrobial activity
1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4H-triazoleDifferent pyridine substitutionPotential anticancer properties
3-{5-[ (4-chlorobenzyl)sulfanyl]-4-pheny}-1H-pyrazolePyrazole instead of triazoleAntioxidant properties

The presence of chlorinated aromatic and pyridine groups in the structure of this compound may confer enhanced biological activity compared to other similar compounds lacking these substituents .

Study on Antibacterial Efficacy

A study conducted by Indian researchers evaluated several triazole derivatives for their antibacterial efficacy. Among them, a compound structurally similar to this compound exhibited an MIC value comparable to standard antibiotics like ceftriaxone .

Assessment of Anti-inflammatory Properties

In addition to antimicrobial effects, some studies have reported moderate anti-inflammatory activities associated with triazole derivatives. This suggests potential dual therapeutic applications in treating infections alongside inflammatory conditions .

Q & A

Q. What are the established synthetic routes for preparing 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide?

The synthesis typically involves multi-step reactions starting with the formation of the triazole core. A common approach includes cyclocondensation of thiosemicarbazides with appropriate carbonyl derivatives, followed by functionalization via nucleophilic substitution or coupling reactions. Solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) are often employed for cross-coupling steps to introduce the pyridinyl and chlorobenzyl groups . Purification methods such as recrystallization or column chromatography are critical to achieving ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H, ¹³C) to verify substituent connectivity and regiochemistry.
  • X-ray crystallography for definitive confirmation of the triazole ring substitution pattern and stereoelectronic effects (e.g., Cambridge Crystallographic Data Centre depository numbers like CCDC-1441403 for analogous compounds) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .

Q. What are the key physicochemical properties influencing its reactivity?

The compound’s reactivity is modulated by:

  • The electron-withdrawing 4-chlorobenzyl group, which enhances electrophilic substitution at the triazole sulfur.
  • The 4-pyridinyl moiety, which participates in hydrogen bonding and π-π stacking interactions.
  • LogP values (calculated ~3.2) indicate moderate lipophilicity, impacting solubility in aqueous buffers .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict transition states and intermediates. For example, computational screening of substituent effects on the triazole ring can guide experimental design, reducing trial-and-error approaches. Feedback loops between computational predictions and experimental validation (e.g., using ICReDD’s methodologies) accelerate reaction optimization .

Q. What strategies resolve contradictions in bioactivity data across structurally similar triazole derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. antifungal potency) often arise from subtle structural variations:

  • Fluorobenzyl vs. chlorobenzyl substituents : Fluorine’s electronegativity may enhance target binding affinity but reduce membrane permeability.
  • Ethoxyphenyl vs. methylphenyl groups : Bulkier substituents can sterically hinder enzyme interactions. Systematic SAR studies, paired with molecular docking simulations, help reconcile these differences .

Q. What experimental designs are recommended for probing its mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Ki) under varied substrate concentrations to determine competitive/non-competitive binding.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrophobic vs. hydrogen bonding).
  • Mutagenesis studies : Target residues in the enzyme active site (e.g., catalytic triads) to validate computational docking predictions .

Q. How do crystallographic studies inform the design of analogs with improved stability?

X-ray structures reveal conformational flexibility and potential degradation hotspots. For example:

  • The sulfanyl linker may undergo oxidation; replacing sulfur with selenium or stabilizing via steric hindrance (e.g., ortho-substituted benzyl groups) can enhance stability.
  • Crystal packing interactions (e.g., halogen bonds from the chlorobenzyl group) guide lattice engineering to improve thermal stability .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to resolve polar byproducts.
  • Size-exclusion chromatography : Effective for separating high-molecular-weight impurities (e.g., dimers) .

Q. How can researchers mitigate batch-to-batch variability in biological assays?

  • Standardize solvent systems (e.g., DMSO stock concentration ≤10 mM to avoid solvent toxicity).
  • Include internal controls (e.g., reference inhibitors) in each assay plate.
  • Validate purity via LC-MS before testing .

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